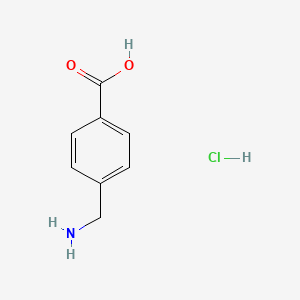

4-(Aminomethyl)benzoic acid hydrochloride

Overview

Description

4-(Aminomethyl)benzoic acid hydrochloride (CAS 578026-68-3) is a hydrochloride salt derivative of 4-(aminomethyl)benzoic acid. Its molecular formula is C₁₄H₁₄ClNO₂, with a molecular weight of 263.72 g/mol . The compound features a benzoic acid core substituted with an aminomethyl group (-CH₂NH₂) at the para position, which is protonated as a hydrochloride salt. This modification enhances its solubility in aqueous media, making it a versatile intermediate in synthetic chemistry, particularly in pharmaceuticals, agrochemicals, and advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Reduction of 4-Nitrobenzoic Acid: One common method involves the reduction of 4-nitrobenzoic acid using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C).

Oximation and Reduction: Another method involves the oximation of 4-carboxylbenzaldehyde or its alkyl ester (e.g., methyl 4-formyl benzoate) with hydroxyamine, followed by reduction using hydrogen in a sodium hydroxide solution.

Industrial Production Methods

Industrial production often employs catalytic hydrogenation techniques due to their efficiency and high yield. The use of low-pressure hydrogen and simple purification processes makes these methods cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Oxidation: 4-(Aminomethyl)benzoic acid hydrochloride can undergo oxidation reactions, typically forming corresponding carboxylic acids.

Reduction: The compound can be reduced to form various amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: 4-Carboxybenzoic acid.

Reduction: 4-(Aminomethyl)benzoic acid.

Substitution: Various substituted benzoic acids depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antifibrinolytic Agent

4-(Aminomethyl)benzoic acid hydrochloride is primarily recognized for its role as an antifibrinolytic agent. It acts as a weak competitive inhibitor of plasmin, thereby inhibiting fibrinolysis, which is the breakdown of fibrin in blood clots. This property makes it useful in surgical settings where control of bleeding is crucial .

1.2 Treatment of Gastric Ulcers

This compound is a key ingredient in cetraxate, a medication used for treating gastric ulcers. The mechanism involves promoting mucosal healing and providing protective effects against gastric acid damage . The efficacy of cetraxate has been documented in clinical studies, demonstrating significant improvements in ulcer healing rates compared to placebo treatments.

1.3 Development of Antibiotics

Research indicates that derivatives of 4-(Aminomethyl)benzoic acid can serve as precursors in the synthesis of novel antibiotics based on quinoline and indole structures. These compounds show promising antibacterial activity, thus expanding the therapeutic potential of this compound beyond traditional uses .

Polymer Chemistry

2.1 Monomer for Polymer Synthesis

This compound is utilized as a monomer in the production of various polymers. Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength. The synthesis processes often involve catalytic reduction methods to achieve desired polymer characteristics .

2.2 Peptide Synthesis

In peptide synthesis, this compound serves as an important building block. Its functional groups allow for the formation of amide bonds, which are critical in assembling peptide sequences for therapeutic applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Efficacy in Surgical Settings

A study evaluating the efficacy of this compound in reducing postoperative bleeding demonstrated a significant reduction in blood loss compared to control groups, highlighting its importance in surgical protocols.

Case Study 2: Gastric Ulcer Treatment

Clinical trials involving cetraxate showed that patients treated with this compound experienced faster healing rates of gastric ulcers compared to those receiving standard treatments, reinforcing its therapeutic value.

Mechanism of Action

4-(Aminomethyl)benzoic acid hydrochloride exerts its antifibrinolytic effects by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for breaking down fibrin clots. This inhibition helps in stabilizing blood clots and preventing excessive bleeding . The compound targets the fibrinolytic pathway, specifically interacting with plasminogen and preventing its conversion to plasmin .

Comparison with Similar Compounds

The structural and functional similarities and differences between 4-(aminomethyl)benzoic acid hydrochloride and related compounds are critical for understanding their distinct applications and reactivities. Below is a detailed comparison:

Structural Analogues with Varied Substituents

4-(2-Aminoethyl)benzoic Acid Hydrochloride (CAS 40412-06-4)

- Molecular Formula: C₉H₁₂ClNO₂

- Key Differences: The aminomethyl group (-CH₂NH₂) is replaced with a 2-aminoethyl group (-CH₂CH₂NH₂), altering steric and electronic properties.

- Applications : Similar use as a building block in drug synthesis but may exhibit different reactivity in nucleophilic substitutions due to the extended carbon chain .

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride (CAS 1909306-16-6)

- Molecular Formula: C₉H₁₂ClNO₂

- Applications : Used in pharmaceuticals and agrochemicals, where steric hindrance from the methyl group may influence binding interactions .

Functional Group Derivatives

4-(Aminomethyl)benzoyl Chloride (CAS 80610-53-3)

- Molecular Formula: C₈H₈ClNO

- Key Differences : The carboxylic acid (-COOH) is replaced with a reactive acyl chloride (-COCl), enabling peptide coupling or esterification reactions.

- Applications : Primarily used in synthesizing amides or esters, diverging from the parent compound’s role in salt formation .

Methyl 4-(Aminomethyl)benzoate Hydrochloride (CAS 6232-11-7)

- Molecular Formula: C₉H₁₂ClNO₂

- Key Differences : The carboxylic acid is esterified (-COOCH₃), reducing polarity and altering solubility in organic solvents.

- Applications : Serves as a protected intermediate in drug synthesis, where ester groups are later hydrolyzed to carboxylic acids .

Chain-Extended Analogues

4-(3-Aminophenyl)butanoic Acid Hydrochloride (CAS 1329613-52-6)

- Molecular Formula: C₁₀H₁₄ClNO₂

- Key Differences: A butanoic acid chain replaces the benzoic acid, and the amine is located on a phenyl ring. This increases hydrophobicity and flexibility.

- Applications: Potential use in polymer chemistry or as a linker in bioconjugation due to its extended aliphatic chain .

Comparative Analysis Table

Biological Activity

4-(Aminomethyl)benzoic acid hydrochloride, also known as aminomethylbenzoic acid hydrochloride, is a compound with significant biological activity and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 187.63 g/mol

- CAS Number : 4515-23-5

This compound exhibits various biological activities, primarily through its interactions with enzyme systems and cellular pathways. Notably, it has been studied for its role in inhibiting viral infections and its potential as an antimicrobial agent.

1. Antiviral Activity

Recent studies have highlighted the efficacy of 4-(aminomethyl)benzamide derivatives in inhibiting the entry of filoviruses such as Ebola and Marburg viruses. The compound CBS1118, a derivative of 4-(aminomethyl)benzoic acid, demonstrated an EC value of less than 10 μM against both viruses in Vero cell assays, indicating potent antiviral properties .

Table 1: Antiviral Activity of 4-(Aminomethyl)benzamide Derivatives

| Compound | EC (μM) | Virus Type |

|---|---|---|

| CBS1118 | <10 | Ebola (Mayinga) |

| CBS1118 | <10 | Marburg (Angola) |

2. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies indicate that analogs of para-aminobenzoic acid (PABA), which includes 4-(aminomethyl)benzoic acid, can inhibit bacterial growth by interfering with folate synthesis pathways .

Table 2: Antimicrobial Efficacy of PABA Derivatives

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| Benzylaminobenzoic acid | 18 | E. coli |

| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | 20 | MRSA |

Case Study 1: Antiviral Optimization

In a study focused on optimizing the structure-activity relationship (SAR) of 4-(aminomethyl)benzamide derivatives, modifications to the amide region significantly improved potency against EBOV and MARV. The introduction of specific substituents enhanced selectivity and reduced cytotoxicity .

Case Study 2: Cholinesterase Inhibition

Another investigation assessed the cholinesterase inhibitory activity of various compounds related to aminobenzoic acids. The results indicated that certain derivatives exhibited competitive inhibition against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial. Studies have indicated that PABA derivatives do not show significant adverse effects after repeated oral administration, although hypersensitivity reactions have been noted in some cases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity 4-(Aminomethyl)benzoic acid hydrochloride, and how is purity validated?

- Methodological Answer : Synthesis typically involves refluxing intermediates in chlorinated solvents (e.g., SOCl₂ or POCl₃) followed by cyclization under controlled conditions . For purity validation, high-performance liquid chromatography (HPLC) with a threshold of >98.0% is standard, supplemented by melting point analysis (>300°C) to confirm crystallinity . Key Data :

| Property | Value |

|---|---|

| CAS Number | 56-91-7 |

| Purity (HPLC) | >98.0% |

| Melting Point | >300°C |

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the aminomethyl and benzoic acid moieties, while Fourier-transform infrared spectroscopy (FTIR) verifies the hydrochloride salt formation via N–H and carboxylate stretches. Mass spectrometry (MS) ensures molecular weight consistency (theoretical: 199.62 g/mol) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Due to its hygroscopic nature, store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture or strong bases, which may hydrolyze the hydrochloride salt .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate interactions between this compound and enzymes like urokinase?

- Methodological Answer : Using the crystal structure of urokinase (PDB ID: 3KGP), parameterize the ligand with the GAFF force field and AM1-BCC charges in AMBER 16. Run simulations under physiological conditions (e.g., 150 mM NaCl, 310 K) to analyze binding affinity and hydrogen-bonding networks . Computational Parameters :

| Parameter | Details |

|---|---|

| Force Field | GAFF |

| Charge Method | AM1-BCC |

| Simulation Software | AMBER 16 |

Q. What experimental strategies resolve contradictions in enzyme inhibition data (e.g., IC₅₀ variability) for this compound?

- Methodological Answer : Perform kinetic assays (e.g., fluorogenic substrate hydrolysis for urokinase) under standardized pH and temperature. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, and cross-validate with X-ray crystallography to identify structural interactions .

Q. How does the aminomethyl group influence the compound’s biochemical activity compared to unmodified benzoic acid derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs (e.g., 4-hydroxybenzoic acid or fluorobenzylamine derivatives). Compare inhibition constants (Kᵢ) and docking scores to assess the aminomethyl group’s role in enhancing target binding via electrostatic or steric effects .

Q. Data Contradiction Analysis

Q. How can researchers address discrepancies in synthetic yields reported across studies?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks. Characterize byproducts via LC-MS to identify competing pathways (e.g., over-alkylation) and refine purification protocols (e.g., gradient recrystallization) .

Properties

IUPAC Name |

4-(aminomethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKLOQHWKQYTQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217980 | |

| Record name | 4-(Aminomethyl)benzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67688-72-6 | |

| Record name | Benzoic acid, 4-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67688-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)benzoic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067688726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)benzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.